Structurally Divergent from 2,4-Dimethyl-1H-pyrrole-3-carboxamide (Sunitinib Core): 4-Ethyl Substitution and N-Propyl Carboxamide Create a Distinct SAR Vector
The target compound features a 4-ethyl substituent and an N-propyl carboxamide, in contrast to the extensively studied 2,4-dimethyl-1H-pyrrole-3-carboxamide scaffold that forms the core of sunitinib, toceranib, and semaxanib. In anticancer SAR campaigns, 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives with optimized 5-substituents have achieved IC50 values ranging from 2.36 μM to >30 μM across HepG2, A549, and Skov-3 cell lines, with the lead compound 23p demonstrating IC50s of 2.357–3.012 μM, approximately 10–20 fold more potent than sunitinib itself (IC50 31.594–49.036 μM) . The target compound lacks the 5-substituted elaboration that is essential for the anticancer activity of these 2,4-dimethyl analogs, positioning it as an earlier-stage, synthetically tractable scaffold rather than a pre-optimized inhibitor. This structural distinction is critical for medicinal chemists who require a non-optimized starting point for de novo SAR exploration.
| Evidence Dimension | Substitution pattern and corresponding anticancer activity of optimized derivatives |
|---|---|
| Target Compound Data | 4-ethyl, 2-methyl, N-propyl; no 5-substituent; anticancer activity not determined |
| Comparator Or Baseline | 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives (optimized 5-substituted): compound 23p IC50 = 2.357–3.012 μM; sunitinib IC50 = 31.594–49.036 μM against HepG2, A549, Skov-3 |
| Quantified Difference | Target compound has different substitution (4-ethyl vs. 4-methyl; N-propyl vs. optimized 5-aryl/heteroaryl amide) and lacks the 5-substituent critical for sub-10 μM activity |
| Conditions | MTT assay, 48 h exposure, HepG2 (liver), A549 (lung), Skov-3 (ovarian) cancer cell lines |
Why This Matters
Procurement of the target compound enables investigation of a distinct chemical vector that is structurally orthogonal to the well-explored 2,4-dimethyl-5-aryl-pyrrole-3-carboxamide kinase inhibitor space, potentially yielding novel selectivity profiles or binding modes.
- [1] Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Compound 23p: IC50 = 2.357–3.012 μM vs. HepG2, A549, Skov-3; Sunitinib IC50 = 31.594–49.036 μM. View Source
